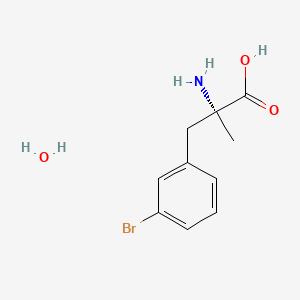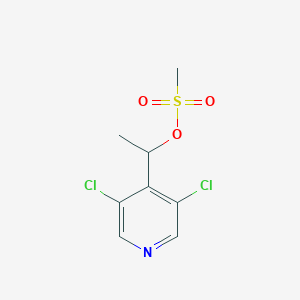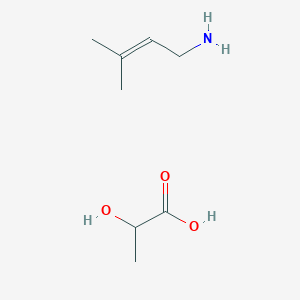
2-Hydroxypropanoic acid;3-methylbut-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropanoic acid;3-methylbut-2-en-1-amine is a compound that combines the properties of 2-Hydroxypropanoic acid and 3-methylbut-2-en-1-amine. 2-Hydroxypropanoic acid, also known as lactic acid, is a hydroxy monocarboxylic acid that plays a significant role in various biochemical processes. 3-methylbut-2-en-1-amine is an organic compound with applications in organic synthesis and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropanoic acid can be achieved through the fermentation of carbohydrates by lactic acid bacteria. This biological method is widely used in the food industry for the production of lactic acid. Alternatively, it can be synthesized chemically by the hydrolysis of lactonitrile.
3-methylbut-2-en-1-amine can be synthesized through the reductive amination of 3-methylbut-2-enal using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to obtain the amine with high yield and purity.
Industrial Production Methods: Industrial production of 2-Hydroxypropanoic acid typically involves the fermentation of renewable resources such as corn starch or sugarcane. The fermentation process is optimized to maximize yield and minimize by-products. The resulting lactic acid is then purified through various techniques, including crystallization and distillation.
The industrial production of 3-methylbut-2-en-1-amine involves the large-scale application of reductive amination processes. The choice of catalysts and reaction conditions is crucial to ensure high efficiency and selectivity in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to pyruvic acid or reduced to propionic acid. Esterification with alcohols produces lactate esters, which are used in various applications.
3-methylbut-2-en-1-amine participates in reactions such as nucleophilic substitution and addition reactions. It can react with electrophiles to form substituted amines or undergo addition reactions with alkenes to form more complex structures.
Common Reagents and Conditions: Common reagents for the oxidation of 2-Hydroxypropanoic acid include potassium permanganate and chromium trioxide. Reduction reactions often use hydrogen gas in the presence of a metal catalyst. Esterification reactions typically involve alcohols and acid catalysts such as sulfuric acid.
For 3-methylbut-2-en-1-amine, common reagents include alkyl halides for substitution reactions and various electrophiles for addition reactions. Reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts to facilitate the reactions.
Major Products Formed: The major products formed from the reactions of 2-Hydroxypropanoic acid include pyruvic acid, propionic acid, and lactate esters. These products have applications in food, pharmaceuticals, and industrial processes.
The reactions of 3-methylbut-2-en-1-amine yield substituted amines and complex organic molecules that are valuable intermediates in organic synthesis and pharmaceutical research.
Aplicaciones Científicas De Investigación
2-Hydroxypropanoic acid is extensively used in scientific research due to its role in metabolic pathways. It is a key intermediate in glycolysis and fermentation processes. In medicine, it is used in the formulation of intravenous fluids and as a component in biodegradable polymers.
3-methylbut-2-en-1-amine is used in organic synthesis as a building block for the preparation of various compounds. It has applications in the development of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and versatility make it a valuable compound in chemical research.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropanoic acid involves its role as an intermediate in metabolic pathways. It is converted to pyruvate by the enzyme lactate dehydrogenase, which then enters the citric acid cycle for energy production. In the context of biodegradable polymers, it undergoes hydrolysis to release lactic acid, which is then metabolized by the body.
3-methylbut-2-en-1-amine exerts its effects through its reactivity with various electrophiles and nucleophiles. Its mechanism of action in chemical reactions involves the formation of intermediates that lead to the desired products. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
2-Hydroxypropanoic acid can be compared with other hydroxy acids such as glycolic acid and citric acid. While all these acids have hydroxyl groups, their chemical properties and applications differ. Glycolic acid is used in skincare products, while citric acid is a common food additive and chelating agent.
3-methylbut-2-en-1-amine can be compared with other amines such as ethylamine and propylamine. The presence of the double bond in 3-methylbut-2-en-1-amine imparts unique reactivity compared to saturated amines. This makes it a valuable intermediate in organic synthesis, offering different reaction pathways and products.
Similar Compounds
- Glycolic acid
- Citric acid
- Ethylamine
- Propylamine
Propiedades
Fórmula molecular |
C8H17NO3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-hydroxypropanoic acid;3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C5H11N.C3H6O3/c1-5(2)3-4-6;1-2(4)3(5)6/h3H,4,6H2,1-2H3;2,4H,1H3,(H,5,6) |
Clave InChI |
OQBVUCALPAWPQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)O.CC(=CCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


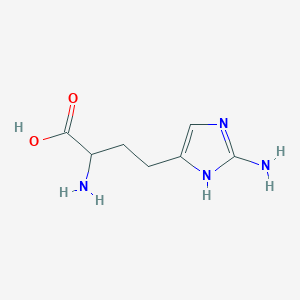

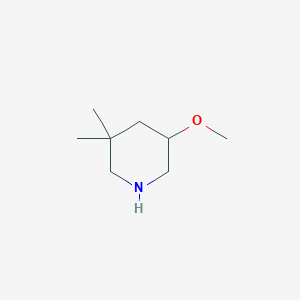
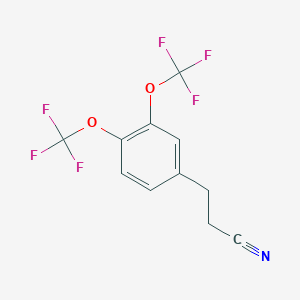
![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)

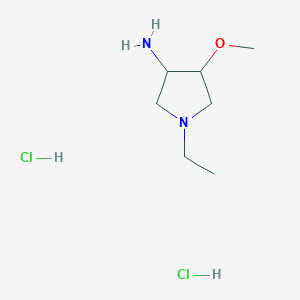
![Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14788485.png)
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)
![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)
![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)

